1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

Catalog No.
S3436718
CAS No.
649736-75-4
M.F
C74H84N4O4Pd2
M. Wt
1306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1...

CAS Number

649736-75-4

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;naphthalene-1,4-dione

Molecular Formula

C74H84N4O4Pd2

Molecular Weight

1306.3 g/mol

InChI

InChI=1S/2C27H36N2.2C10H6O2.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*9-16,18-21H,1-8H3;2*1-6H;;

InChI Key

POVDYDCNTKFAKJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Description

The exact mass of the compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalyst for Cross-Coupling Reactions

,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer finds significant application as a catalyst in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. The palladium center in the compound acts as the key element, facilitating the bond formation between two different organic fragments. Some of the common cross-coupling reactions where this compound is used include:

  • Buchwald-Hartwig coupling
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Hiyama coupling
  • Heck reaction

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer is a complex organometallic compound featuring palladium in its zero oxidation state. This compound is characterized by its unique structure, which includes an imidazole-based ligand and a naphthoquinone moiety. With a molecular formula of C74H84N4O4Pd2, it has a high molecular weight of approximately 1308.34 g/mol. The compound appears as a solid and has a melting point exceeding 300 °C, indicating its thermal stability and potential utility in various chemical applications .

The compound primarily acts as a catalyst in various organic transformations. It is known to facilitate cross-coupling reactions, such as the Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds. The palladium center can undergo oxidative addition and reductive elimination processes, making it highly effective in catalytic cycles for organic synthesis .

Additionally, the presence of the naphthoquinone moiety allows for electron transfer reactions, enhancing the compound's reactivity in redox processes. This dual functionality makes it a versatile reagent in synthetic organic chemistry.

Preliminary studies indicate that 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer exhibits notable biological activity. It has been evaluated for its potential as an anticancer agent due to the presence of the naphthoquinone component, which is known for its cytotoxic properties against various cancer cell lines. The compound may induce apoptosis in malignant cells through mechanisms involving reactive oxygen species generation and disruption of cellular redox balance .

Moreover, its imidazole-based structure suggests potential interactions with biological macromolecules, which could be explored further for therapeutic applications.

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer typically involves several key steps:

  • Preparation of the Imidazole Ligand: The imidazole ring is synthesized through condensation reactions involving appropriate precursors.
  • Formation of Palladium Complex: Palladium salts are reacted with the prepared imidazole ligand to form the palladium complex.
  • Incorporation of Naphthoquinone: The naphthoquinone moiety is introduced into the palladium complex under controlled conditions to yield the final dimeric structure.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer are diverse:

  • Catalysis: It serves as a catalyst in various organic reactions including cross-coupling and oxidation reactions.
  • Organic Synthesis: Its ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it holds potential for development as an anticancer drug or therapeutic agent.
  • Material Science: Its unique properties may be explored for applications in developing new materials or nanocomposites .

Interaction studies have focused on understanding how 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer interacts with various substrates and biological targets. These studies often employ spectroscopic techniques such as NMR and UV-Vis spectroscopy to monitor changes upon interaction with other molecules.

Preliminary findings suggest that the compound can form stable complexes with certain biomolecules, potentially altering their activity or stability. Further research is needed to elucidate these interactions and their implications for biological systems .

Several compounds share structural or functional similarities with 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer:

Compound NameStructureKey Features
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimerSimilar imidazole-palladium frameworkEnhanced solubility due to trimethyl groups
1-(2-Naphthyl)-3-(diethylphenyl)imidazolium chlorideImidazolium saltUsed in ionic liquid catalysis
N,N'-Bis(2-(diethylamino)ethyl)-imidazolium chlorideImidazolium saltExhibits different catalytic properties

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer lies in its combination of stability due to the bulky diisopropyl groups and its dual functionality as both a catalyst and a potential therapeutic agent due to the naphthoquinone component .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types